1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate
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Overview
Description
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate is a cationic surfactant belonging to the class of imidazolines. These compounds are known for their diverse applications in various industries due to their unique chemical properties. The compound features an imidazoline ring with a long hydrocarbon tail, making it effective in applications requiring surface activity, such as detergents, emulsifiers, and corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate typically involves the reaction of a fatty acid with diethylenetriamine, followed by cyclization to form the imidazoline ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoline oxides.
Reduction: Reduction reactions can convert the imidazoline ring to more saturated forms.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Widely used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl hydrogen sulfate: Similar in structure but lacks the imidazoline ring, making it less effective as a surfactant.
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group instead of an aminoethyl group, affecting their solubility and reactivity.
Uniqueness
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-2-undecyl-1H-imidazolium ethyl sulphate stands out due to its unique combination of an imidazoline ring and a long hydrocarbon tail, providing excellent surface activity and stability in various applications .
Properties
CAS No. |
93783-46-1 |
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Molecular Formula |
C20H43N3O4S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine |
InChI |
InChI=1S/C18H38N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-20(4-2)16-17-21(18)15-14-19;1-2-6-7(3,4)5/h3-17,19H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
LFPYTQVJFWBDPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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